molecular formula C35H61N3O9 B600386 Enniatin A1 CAS No. 4530-21-6

Enniatin A1

Cat. No.: B600386
CAS No.: 4530-21-6
M. Wt: 667.9 g/mol
InChI Key: OWUREPXBPJFMOK-CIRFPNLUSA-N
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Description

Enniatin A1 is a naturally occurring compound belonging to the enniatin family of mycotoxins. These compounds are produced by various fungi species, including Fusarium, Aspergillus, and Penicillium. This compound is a cyclic hexadepsipeptide composed of alternating residues of N-methyl amino acids and hydroxy acids. It is known for its diverse biological activities, including antifungal, insecticidal, and antitumor properties .

Biochemical Analysis

Biochemical Properties

Enniatin A1 interacts with various biomolecules, including enzymes and proteins, and plays a significant role in biochemical reactions. It has been reported to bind with alkaline metal cations and participate in the transmembrane transport of metal cations . It also affects calcium homeostasis, inducing calcium influx through store-operated channels .

Cellular Effects

This compound has shown cytotoxic effects in various cell types, reducing cell viability and inducing apoptotic death . It disrupts mitochondrial function by altering the mitochondrial membrane potential . After exposure to this compound, the membrane potential and intracellular ATP levels of Mycobacterium tuberculosis were significantly decreased .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce calcium influx through store-operated channels . It also alters mitochondrial function by producing the opening of the mitochondrial permeability transition pore .

Temporal Effects in Laboratory Settings

This compound exhibits a time-concentration-dependent bactericidal effect against Mycobacterium tuberculosis . The levels of intracellular ATP in M. bovis BCG were dramatically decreased in a concentration-dependent manner after exposure to different concentrations of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study using a murine model of human intestinal microbiota showed dose-dependent effects of this compound on the structure of human intestinal microbiota .

Metabolic Pathways

It is known to affect calcium homeostasis and mitochondrial function .

Transport and Distribution

This compound is known for its capacity to modulate cell membrane permeability , suggesting that it may be transported and distributed within cells and tissues through interactions with the cell membrane.

Subcellular Localization

Given its effects on calcium homeostasis and mitochondrial function, it may be localized to areas in the cell where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enniatin A1 can be synthesized through a series of chemical reactions involving the cyclocondensation of N-methyl amino acids and hydroxy acids. The process typically involves the use of protecting groups to ensure the selective formation of the cyclic structure. The synthesis is often carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Fusarium species. The fungi are cultured in a nutrient-rich medium, and the this compound is extracted from the culture broth using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Enniatin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Enniatin A1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUREPXBPJFMOK-CIRFPNLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891864
Record name Enniatin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4530-21-6
Record name Enniatin A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENNIATIN A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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